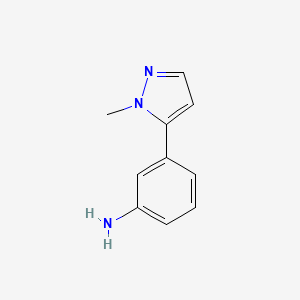

3-(1-Methyl-1H-pyrazol-5-yl)aniline

Übersicht

Beschreibung

3-(1-Methyl-1H-pyrazol-5-yl)aniline is an organic compound that features a pyrazole ring substituted with a methyl group and an aniline moiety

Wirkmechanismus

Target of Action

Similar compounds have been reported to interact with enzymes such asNicotinamide phosphoribosyltransferase (NAMPT) and Leishmania major pteridine reductase 1 (LmPTR1) . These enzymes play crucial roles in biological processes such as metabolism and cell growth.

Mode of Action

It’s suggested that similar compounds may interact with their targets throughbinding to the active site of the enzyme, leading to changes in the enzyme’s activity .

Biochemical Pathways

Compounds with similar structures have been reported to influence theNAD+ salvage pathway and antipromastigote activity , which are critical for cellular metabolism and growth.

Result of Action

Similar compounds have been reported to exhibitantioxidant and anticancer activities , suggesting potential therapeutic applications.

Biochemische Analyse

Biochemical Properties

Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antifungal, antiviral, and antioxidant effects .

Cellular Effects

Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines . For instance, compound 3i, a derivative of pyrazole, was found to be cytotoxic in the RKO cell line .

Molecular Mechanism

It is known that addition of H+ ions to pyrazoles results in the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .

Metabolic Pathways

Some pyrazole derivatives have been shown to inhibit c-MET in both in vitro and in vivo target modulation studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)aniline typically involves the formation of the pyrazole ring followed by the introduction of the aniline group. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The methyl group can be introduced via alkylation reactions. The final step involves the coupling of the pyrazole derivative with aniline under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and eco-friendly solvents can enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Methyl-1H-pyrazol-5-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or azo derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or aniline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or in the presence of catalysts

Major Products

The major products formed from these reactions include substituted pyrazoles, aniline derivatives, and various heterocyclic compounds that can serve as intermediates in further synthetic applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

3-(1-Methyl-1H-pyrazol-5-yl)aniline has been investigated for its potential anticancer properties. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related pyrazole derivatives can effectively inhibit the growth of MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating their potency .

VEGFR Inhibition

The compound has also been studied as a small-molecule inhibitor targeting the vascular endothelial growth factor receptor (VEGFR). This pathway is crucial in tumor angiogenesis, making VEGFR inhibitors valuable in cancer therapy. A study highlighted the effectiveness of pyrazole derivatives in rodent models of choroidal neovascularization (CNV), suggesting their potential for treating ocular diseases linked to abnormal blood vessel growth .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized as a building block for synthesizing advanced polymers. Its aniline structure allows for easy incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. The compound's ability to form hydrogen bonds can also contribute to improved material performance in various applications, including coatings and adhesives .

Conductive Polymers

The incorporation of pyrazole units into conductive polymers has been explored to improve electronic properties. These materials are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells, where efficient charge transport is critical.

Analytical Chemistry

Chemical Sensing

this compound has potential applications as a chemical sensor due to its ability to interact with various analytes. Its structural features allow for selective binding with metal ions or small organic molecules, making it useful in detecting environmental pollutants or biological markers .

Chromatographic Applications

The compound can also be employed in chromatographic techniques for the separation and analysis of complex mixtures. Its stability and compatibility with various solvents make it suitable for high-performance liquid chromatography (HPLC) applications.

Case Studies

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid

- 3-(1-Methyl-1H-pyrazol-5-yl)phenol

- 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde

Uniqueness

3-(1-Methyl-1H-pyrazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives.

Biologische Aktivität

3-(1-Methyl-1H-pyrazol-5-yl)aniline, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in cancer research. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring and an aniline moiety. The molecular formula is , and its structure can be represented as follows:

This compound is classified under various chemical databases, and its CAS number is 910037-08-0 .

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with pyrazole precursors. Various methods have been explored to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from pyrazole have shown significant inhibitory effects on various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 2.12 ± 0.15 | CDK2 Inhibition |

| This compound | B16-F10 (Melanoma) | 1.88 ± 0.11 | Apoptosis Induction |

In a study by Huang et al., derivatives of pyrazole were synthesized and evaluated for their anticancer properties, indicating that certain modifications can enhance their efficacy against specific cancer types .

The mechanism by which this compound exerts its biological effects often involves the inhibition of cyclin-dependent kinases (CDKs). For example, compound derivatives have been shown to bind effectively at the active site of CDK2, disrupting cell cycle progression and promoting apoptosis in cancer cells . Molecular docking studies have confirmed these interactions, providing insights into the binding affinities and potential structural modifications for improved activity.

Study 1: Antitumor Efficacy

A series of experiments conducted on MCF-7 and B16-F10 cell lines demonstrated that the compound exhibited potent antiproliferative activity. The IC50 values obtained were indicative of its strong potential as an anticancer agent:

- MCF-7 : IC50 = 2.12 µM

- B16-F10 : IC50 = 1.88 µM

These results suggest that further exploration into the structure-activity relationship (SAR) could yield more effective derivatives.

Study 2: In Vivo Assessments

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic index of compounds like this compound. Preliminary results from animal models indicate promising results in tumor reduction with minimal side effects, highlighting its potential for clinical applications .

Eigenschaften

IUPAC Name |

3-(2-methylpyrazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-10(5-6-12-13)8-3-2-4-9(11)7-8/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYWGUASUNFUCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640331 | |

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910037-08-0 | |

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910037-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.